molecular formula C21H32N2O2 B11447618 N~2~-(cyclohexylcarbonyl)-N-(2-phenylethyl)leucinamide

N~2~-(cyclohexylcarbonyl)-N-(2-phenylethyl)leucinamide

Cat. No.: B11447618
M. Wt: 344.5 g/mol
InChI Key: LEUGMHAKTSUXIG-UHFFFAOYSA-N
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Description

2-(CYCLOHEXYLFORMAMIDO)-4-METHYL-N-(2-PHENYLETHYL)PENTANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexylformamido group, a methyl group, and a phenylethyl group attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CYCLOHEXYLFORMAMIDO)-4-METHYL-N-(2-PHENYLETHYL)PENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexylformamido Group: This step involves the reaction of cyclohexylamine with formic acid to form cyclohexylformamide.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a suitable catalyst.

    Formation of the Pentanamide Backbone: The final step involves the formation of the pentanamide backbone through amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of 2-(CYCLOHEXYLFORMAMIDO)-4-METHYL-N-(2-PHENYLETHYL)PENTANAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(CYCLOHEXYLFORMAMIDO)-4-METHYL-N-(2-PHENYLETHYL)PENTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(CYCLOHEXYLFORMAMIDO)-4-METHYL-N-(2-PHENYLETHYL)PENTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(CYCLOHEXYLFORMAMIDO)-4-METHYL-N-(2-PHENYLETHYL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A related compound with a similar phenylethyl group, known for its role as a neurotransmitter and its presence in various bioactive molecules.

    Cyclohexylamine: Shares the cyclohexyl group and is used in the synthesis of various pharmaceuticals and agrochemicals.

    N-Formylmethylamine: Contains the formamido group and is used in organic synthesis.

Uniqueness

2-(CYCLOHEXYLFORMAMIDO)-4-METHYL-N-(2-PHENYLETHYL)PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

N-[4-methyl-1-oxo-1-(2-phenylethylamino)pentan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C21H32N2O2/c1-16(2)15-19(23-20(24)18-11-7-4-8-12-18)21(25)22-14-13-17-9-5-3-6-10-17/h3,5-6,9-10,16,18-19H,4,7-8,11-15H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LEUGMHAKTSUXIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=CC=C1)NC(=O)C2CCCCC2

Origin of Product

United States

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